1-(4-Chlorophenyl)-N-(3-cyano-4-(4-morpholinopiperidin-1-yl)phenyl)-5-methyl-1H-pyrazole-4-carboxamide
Overview
Description
IL-15 is a pro-inflammatory cytokine with roles in cancer and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, celiac disease, and alopecia areata. IL-15 can induce IL-17 production by CD4 T cells. Y320 is an inhibitor of the release of IL-17 by CD4 T cells stimulated with IL-15, either alone or in combination with CXCL12 and anti-CD3 monoclonal antibody (IC50s = 57.4 and 25.7 nM, respectively). Oral administration of Y320 (0.3-3 mg/kg) reduces the expression of inflammatory cytokines, including IL-17, and inhibits joint destruction in type II collagen-induced arthritis (CIA) in mice. In this model, it acts synergistically with TNF-α monoclonal antibody in ameliorating arthritis and joint destruction scores. Y320 also significantly reduces joint swelling in cynomolgus monkey CIA.
Y-320 is an orally active phenylpyrazoleanilide immunomodulator. Y-320 inhibits IL-17 production by CD4 T cells stimulated with IL-15 with IC50 values of 20 to 60 nM.
Mechanism of Action
Target of Action
Y-320 primarily targets CD4 T cells . These cells play a crucial role in the immune response, helping to coordinate the body’s reaction to infections and diseases .
Mode of Action
Y-320 inhibits the production of Interleukin 17 (IL-17) by CD4 T cells stimulated with IL-15 . IL-17 is a pro-inflammatory cytokine that plays a key role in host defense mechanisms and inflammatory responses .
Biochemical Pathways
Y-320 affects several biochemical pathways. It enhances the readthrough of premature termination codons (PTCs) by the aminoglycoside G418, leading to an increase in cellular protein levels and protein synthesis . This process is independent of mTOR signaling . Y-320 also up-regulates the expression of several CXC chemokines .
Pharmacokinetics
It is known to be orally active , suggesting it has good bioavailability.
Result of Action
Y-320 has several effects at the molecular and cellular level. It increases ribosome biogenesis and protein synthesis . It also enhances the readthrough of PTCs by G418, leading to the restoration of full-length functional proteins . Furthermore, Y-320 up-regulates the expression of several CXC chemokines .
Action Environment
The action of Y-320 can be influenced by environmental factors. For instance, the presence of the aminoglycoside G418 enhances the effects of Y-320 . Additionally, the CXCR2 antagonist SB225002 can reduce the effects of Y-320 .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[3-cyano-4-(4-morpholin-4-ylpiperidin-1-yl)phenyl]-5-methylpyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN6O2/c1-19-25(18-30-34(19)24-5-2-21(28)3-6-24)27(35)31-22-4-7-26(20(16-22)17-29)33-10-8-23(9-11-33)32-12-14-36-15-13-32/h2-7,16,18,23H,8-15H2,1H3,(H,31,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZNJVZTAWBIFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)N4CCC(CC4)N5CCOCC5)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031899 | |
Record name | Y-320 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101031899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288250-47-5 | |
Record name | 1-(4-Chlorophenyl)-N-[3-cyano-4-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-5-methyl-1H-pyrazole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=288250-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Y-320 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101031899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Y-320 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Y-320 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82S7NR4B46 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Y-320?
A1: Y-320 primarily acts by inhibiting the production of interleukin-17 (IL-17), a pro-inflammatory cytokine. [, , , , , , ]
Q2: How does Y-320 affect IL-17 production?
A2: Y-320 specifically inhibits IL-17 production by CD4+ T cells that have been stimulated with IL-15. [, , , , , ] The exact molecular mechanism of this inhibition is not fully elucidated.
Q3: What are the downstream effects of Y-320's inhibition of IL-17 production?
A3: By inhibiting IL-17, Y-320 can:
- Reduce inflammation: IL-17 plays a key role in inflammatory responses, so its inhibition can dampen inflammation. [, , , ]
- Improve rheumatoid arthritis symptoms: Studies have shown that Y-320 can ameliorate collagen-induced arthritis in mice and cynomolgus monkeys, likely by reducing IL-17-driven inflammation in the joints. [, , , , , ]
- Potentially impact other IL-17-related conditions: Given IL-17's involvement in various diseases, Y-320 might have therapeutic potential in other conditions, though further research is needed. [, , ]
Q4: Does Y-320 affect other cytokines or signaling pathways?
A4: While Y-320's primary target appears to be IL-17 production, research suggests it might influence other pathways:
- NF-κB signaling: A study in rats indicated Y-320 could downregulate the NF-κB pathway, which is involved in inflammatory responses. []
- CXC chemokine signaling: Y-320 was found to upregulate CXC chemokines, particularly those signaling through the CXCR2 receptor, which contributed to its effects on protein synthesis and PTC readthrough. []
Q5: What is the molecular formula and weight of Y-320?
A5: The molecular formula of Y-320 is C26H30ClN7O3, and its molecular weight is 524.03 g/mol.
Q6: Is there any spectroscopic data available for Y-320?
A6: The provided research articles do not include detailed spectroscopic data (NMR, IR, etc.) for Y-320.
Q7: Are there studies on the material compatibility and stability of Y-320 under various conditions?
A7: The provided research primarily focuses on Y-320's biological activity. Information regarding its material compatibility, stability under different conditions (temperature, pH, light), or potential catalytic properties is not discussed.
Q8: Are there any studies on the structure-activity relationship (SAR) of Y-320?
A8: The provided research does not delve into the SAR of Y-320. Investigating how structural modifications impact its activity, potency, and selectivity would be an area for further investigation.
Q9: What is known about the stability of Y-320 and potential formulations?
A9: Specific details regarding Y-320's stability under various storage conditions, formulation strategies to enhance solubility or bioavailability, and SHE (safety, health, and environment) regulations are not discussed in these research articles.
Q10: What are the pharmacokinetic (PK) properties of Y-320?
A11: While some studies demonstrate the in vivo efficacy of Y-320, detailed information on its absorption, distribution, metabolism, and excretion (ADME) is limited in the provided research. [, ]
Q11: What is the evidence for Y-320's efficacy in in vitro and in vivo models?
A11: Several studies demonstrate Y-320's efficacy:
- In vitro: Y-320 effectively inhibits IL-17 production by IL-15-stimulated CD4+ T cells. [, , , , , ]
- In vivo: Oral administration of Y-320 ameliorated collagen-induced arthritis in mice and cynomolgus monkeys. [, , , , , ] It also showed promising results in reducing Aβ-induced neurotoxicity and cognitive decline in a mouse model. []
Q12: Is there any evidence of resistance development to Y-320?
A12: The development of resistance to Y-320 is not discussed in the provided research. This is an important aspect to consider in further preclinical and clinical studies.
Q13: What is the safety profile of Y-320?
A14: While the research highlights Y-320's therapeutic potential, comprehensive toxicology studies evaluating its long-term safety are not presented. [, ]
Q14: Have any drug delivery strategies been explored for Y-320?
A14: The research primarily focuses on oral administration of Y-320. Targeted drug delivery approaches are not discussed.
Q15: Are there any known biomarkers associated with Y-320's efficacy or toxicity?
A15: The research does not identify specific biomarkers for Y-320 efficacy or toxicity. Further research could explore potential biomarkers to predict treatment response or monitor adverse effects.
Q16: What analytical methods are used to characterize and quantify Y-320?
A16: The specific analytical techniques used to characterize and quantify Y-320 are not detailed in the provided articles.
Q17: Are there established quality control measures for Y-320?
A17: Information on quality control and assurance measures during Y-320 development and manufacturing is not provided.
Q18: Has the environmental impact of Y-320 been studied?
A18: Data on Y-320's environmental impact, degradation pathways, and potential ecotoxicological effects is not available in the provided research.
Q19: What is known about Y-320's dissolution and solubility properties?
A19: The research does not provide specific information on Y-320's dissolution rate, solubility in different media, or the impact of these factors on its bioavailability.
Q20: Has Y-320 been investigated for potential immunogenicity?
A20: The provided research focuses on Y-320's immunomodulatory effects, particularly on IL-17. Data regarding its potential to directly elicit an immune response (immunogenicity) is not discussed.
Q21: What is known about the biocompatibility and biodegradability of Y-320?
A21: The research primarily focuses on Y-320's therapeutic potential. Detailed studies on its biocompatibility with different cell types and tissues, as well as its biodegradability, are not presented.
Q22: Are there alternative compounds or therapies similar to Y-320?
A24: While the research doesn't directly compare Y-320 to alternatives, other IL-17 inhibitors are being explored for various inflammatory diseases. [] Comparing their performance, cost, and overall impact would be valuable for future research.
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